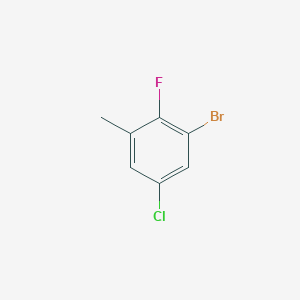

1-Bromo-5-chloro-2-fluoro-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-chloro-2-fluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULRYKNSOMUWPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271734 | |

| Record name | 1-Bromo-5-chloro-2-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146948-69-8 | |

| Record name | 1-Bromo-5-chloro-2-fluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146948-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-chloro-2-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 5 Chloro 2 Fluoro 3 Methylbenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. pressbooks.pub The halogen substituents on 1-bromo-5-chloro-2-fluoro-3-methylbenzene, through their inductive effects, activate the ring toward nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.netyoutube.com

Regioselectivity and Site-Specificity of Halogen Displacement

In SNAr reactions of polyhalogenated aromatic compounds, the site of nucleophilic attack is highly dependent on the nature of the halogens. The rate-determining step is often the initial attack by the nucleophile, which is favored at the most electron-poor carbon center. The high electronegativity of fluorine makes the carbon atom to which it is attached (C-2) the most electrophilic site in the molecule. Furthermore, the order of leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the stability of the departing halide ion has less influence on the reaction rate than the activation of the ring toward attack.

Consequently, nucleophilic attack is strongly favored at the C-2 position, leading to the displacement of the fluoride ion. The electron-withdrawing capabilities of the bromine and chlorine atoms at the ortho and para positions relative to the fluorine further stabilize the negative charge in the Meisenheimer intermediate, reinforcing this regioselectivity.

| Position of Attack | Leaving Group | Relative Reactivity | Justification |

|---|---|---|---|

| C-2 | F⁻ | Most Favored | Highest electrophilicity of C-2 due to F electronegativity; F is the best leaving group in SNAr. |

| C-5 | Cl⁻ | Less Favored | C-5 is less electrophilic than C-2; Cl is a poorer SNAr leaving group than F. |

| C-1 | Br⁻ | Least Favored | C-1 is less electrophilic than C-2; Br is a poorer SNAr leaving group than F. |

Influence of Substituents on Reaction Kinetics and Thermodynamics

The kinetics of SNAr reactions are profoundly influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the key factors are:

Electron-Withdrawing Groups (EWGs) : The fluorine, chlorine, and bromine atoms are all potent electron-withdrawing groups by induction. This effect decreases the electron density of the aromatic ring, making it more susceptible to attack by a nucleophile and accelerating the reaction rate. nih.gov The presence of multiple halogens has a cumulative activating effect.

Electron-Donating Groups (EDGs) : The methyl group at C-3 is a weak electron-donating group. It slightly increases the electron density of the ring, which modestly counteracts the activating effect of the halogens.

Stabilization of Intermediate : The rate of reaction is directly related to the stability of the Meisenheimer complex. Electron-withdrawing groups, especially when positioned ortho or para to the site of attack, effectively delocalize the negative charge of the intermediate through resonance and/or induction, thereby lowering the activation energy of the first, rate-determining step. youtube.com

Thermodynamically, the reaction is generally favorable if the newly formed bond between the aromatic carbon and the nucleophile is stronger than the carbon-halogen bond being broken.

Detailed Mechanistic Pathways of SNAr with Various Nucleophiles

The generally accepted mechanism for SNAr reactions on this substrate involves two distinct steps:

Nucleophilic Addition : A nucleophile (e.g., an alkoxide, amine, or thiolate) attacks the carbon atom bearing the fluorine atom (C-2). This breaks the aromaticity of the ring and forms a tetrahedral, resonance-stabilized anionic intermediate, the Meisenheimer complex. youtube.com The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing chlorine and bromine atoms.

Elimination of the Leaving Group : The aromaticity of the ring is restored in a rapid second step, where the fluoride ion is expelled as the leaving group.

For instance, with a nucleophile like sodium methoxide (NaOCH₃), the methoxy group would attack C-2, leading to the formation of 1-bromo-5-chloro-2-methoxy-3-methylbenzene after the elimination of sodium fluoride. The mechanism is distinct from SN1 or SN2 pathways, which are not feasible on sp²-hybridized carbon centers of an aromatic ring. youtube.comyoutube.com It is also different from the elimination-addition (benzyne) mechanism, which requires extremely strong basic conditions and typically occurs on aryl halides lacking activating electron-withdrawing groups. pressbooks.pub

Electrophilic Aromatic Substitution Reactions on Halogenated Arenes

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. The substituents on the ring play a crucial role in both the rate of reaction (reactivity) and the position of the new substituent (regioselectivity). libretexts.org

For this compound, the substituent effects are as follows:

Reactivity : All three halogen atoms (F, Cl, Br) are deactivating groups toward EAS. minia.edu.eg They withdraw electron density from the ring through their strong inductive effect, making the ring less nucleophilic and thus less reactive than benzene itself. The methyl group is an activating group, donating electron density via hyperconjugation and induction, but its effect is generally outweighed by the deactivating influence of the three halogens. Therefore, the ring is considered to be strongly deactivated, and forcing conditions are typically required for EAS to occur. youtube.com

Regioselectivity (Directing Effects) : Despite being deactivating, halogens are known as ortho, para-directors. csbsju.edu This is because they can donate a lone pair of electrons via resonance to stabilize the positive charge of the cationic intermediate (the arenium ion or sigma complex) when the electrophile adds to the ortho or para positions. The methyl group is also an ortho, para-director.

The final position of substitution is determined by the cumulative directing effects of all four groups and steric hindrance. The available positions are C-4 and C-6.

Attack at C-4 : This position is para to the methyl group (activating director) and meta to the fluorine and chlorine atoms (deactivating directors).

Attack at C-6 : This position is ortho to the methyl group and ortho to the bromine atom (both ortho, para-directing). However, this position is sterically hindered by the adjacent methyl and bromine groups.

Considering both electronic and steric factors, electrophilic attack is most likely to occur at the C-4 position, which is activated by the methyl group and is the least sterically hindered of the potential sites.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the key to their utility lies in the selective reaction at one of the carbon-halogen bonds. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. The C-F bond is typically unreactive under these conditions. This predictable reactivity allows for site-selective functionalization.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions. libretexts.org In the case of this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for highly selective coupling at the C-Br bond.

The reaction with an arylboronic acid, such as phenylboronic acid, would proceed selectively at the C-1 position to yield 5-chloro-2-fluoro-3-methylbiphenyl, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. The choice of palladium catalyst, ligand, and base is critical for optimizing reaction conditions and ensuring high selectivity and yield. whiterose.ac.uknih.gov

| Aryl Halide | Coupling Partner | Catalyst System (Example) | Product | Selectivity |

|---|---|---|---|---|

| This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Chloro-2-fluoro-3-methyl-[1,1'-biphenyl] | High selectivity for C-Br bond cleavage over C-Cl and C-F |

The catalytic cycle involves:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the C-Br bond, the weakest of the carbon-halogen bonds, to form a Pd(II) intermediate.

Transmetalation : The organoboron reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.

This selective reactivity makes this compound a valuable building block in synthetic chemistry, allowing for the stepwise and controlled introduction of different substituents onto the aromatic core.

Sonogashira and Heck Coupling Reactivity Studies

The presence of multiple halogen substituents on this compound offers distinct reactivity profiles for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck couplings. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide. wikipedia.org The reaction mechanism involves a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The generally accepted catalytic cycle includes the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper co-catalyst), and subsequent reductive elimination to yield the arylalkyne product. wikipedia.org The reactivity of the halide in this process is a critical factor, with the typical order being I > Br > Cl > F. wikipedia.org For this compound, the carbon-bromine bond is the most likely site for initial oxidative addition, allowing for selective functionalization at this position while leaving the more stable C-Cl and C-F bonds intact. The reaction is typically carried out under mild conditions, often at room temperature, using a mild base. wikipedia.org

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This transformation is catalyzed by a palladium complex and requires a base. wikipedia.org The catalytic cycle starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.org This is followed by the migratory insertion of the alkene into the aryl-palladium bond, a β-hydride elimination step that forms the product and a palladium-hydride species, and finally, regeneration of the Pd(0) catalyst by the base. libretexts.orgyoutube.com Similar to the Sonogashira coupling, the reactivity hierarchy of the halogens dictates that the C-Br bond of this compound would be the primary reaction site.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base/Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|---|---|

| Sonogashira | 1-Bromo-3-fluorobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 70°C, 3h | 94% | semanticscholar.org |

| Sonogashira | 1-Bromo-3-methylbenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 70°C, 3h | 86% | semanticscholar.org |

| Heck | 1-Bromo-3-methylbenzene | Butyl acrylate | Pd(OAc)₂ | K₂CO₃ / DMA | 130-140°C, 40h | 84% | semanticscholar.org |

| Heck | Iodobenzene | Styrene | PdCl₂ | KOAc / Methanol | 120°C | High | wikipedia.org |

Buchwald-Hartwig Amination Methodologies in Halogenated Aromatic Systems

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgrug.nl This reaction has largely superseded harsher, traditional methods for synthesizing aryl amines due to its broad substrate scope and tolerance of various functional groups. wikipedia.org For halogenated aromatic systems like this compound, this methodology allows for the selective introduction of primary or secondary amines.

The reaction's success is highly dependent on the choice of ligand coordinated to the palladium center. The development of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, RuPhos, and BrettPhos, has been crucial for achieving high efficiency, particularly with less reactive aryl chlorides. rug.nlyoutube.com These ligands facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange with the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. youtube.com

The mechanism proceeds as follows:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C-Br bond in the case of this compound) to form a Pd(II) complex. youtube.com

Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) complex, and a base (commonly a sterically hindered alkoxide like sodium tert-butoxide or a carbonate like cesium carbonate) removes a proton from the nitrogen, forming a palladium-amido complex. wikipedia.orgresearchgate.net

Reductive Elimination : The aryl group and the amino group are eliminated from the palladium center, forming the desired aryl amine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgyoutube.com

The choice of catalyst, ligand, base, and solvent is critical and must be optimized depending on the specific electronic and steric properties of the aryl halide and the amine coupling partner. rug.nl Bidentate phosphine ligands like BINAP and DPPF were early developments that proved effective for coupling primary amines. wikipedia.org

| Palladium Precursor | Ligand | Typical Base | Common Solvents | Applicable Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene, Dioxane | Aryl Bromides/Iodides with primary amines wikipedia.org |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene, Dioxane | Aryl Bromides/Chlorides researchgate.net |

| Pd₂(dba)₃ | XPhos | K₃PO₄, NaOt-Bu | Toluene, t-Butanol | Aryl Chlorides/Bromides with various amines youtube.com |

| Pd(OAc)₂ | RuPhos | NaOt-Bu, K₃PO₄ | Toluene | Hindered secondary amines with aryl chlorides rug.nl |

Other Significant Transformation Pathways for Halogenated Methylbenzenes

Beyond palladium-catalyzed cross-coupling reactions, halogenated methylbenzenes are substrates for a variety of other important transformations. The specific arrangement of substituents on this compound influences its reactivity in these pathways.

Nucleophilic Aromatic Substitution (SNAr) The SNAr reaction is a pathway for substituting halides on an aromatic ring with strong nucleophiles. This reaction is facilitated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. nbinno.com In this compound, the fluorine and chlorine atoms are potential leaving groups. Although the molecule lacks a strongly activating nitro-type group, the cumulative inductive effect of the halogens increases the electrophilicity of the aromatic ring, potentially allowing SNAr reactions to occur under forcing conditions (high temperatures and strong nucleophiles). The C-F bond is often more susceptible to nucleophilic attack than C-Cl or C-Br in SNAr reactions due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.

Electrophilic Aromatic Substitution Further substitution on the benzene ring can be achieved through electrophilic aromatic substitution reactions, such as nitration, sulfonation, or further halogenation. masterorganicchemistry.com The existing substituents direct incoming electrophiles to specific positions. The methyl group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. The directing effects of the substituents on this compound would need to be carefully considered to predict the regioselectivity of any further substitution. The position between the chloro and methyl groups is sterically hindered, making the position between the bromo and fluoro groups the most likely site for electrophilic attack.

Grignard Reagent Formation The carbon-bromine bond is significantly more reactive than the carbon-chlorine or carbon-fluorine bonds towards metallic magnesium. This differential reactivity allows for the selective formation of a Grignard reagent at the bromine-substituted position. The resulting organometallic compound, (5-chloro-2-fluoro-3-methylphenyl)magnesium bromide, is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds, providing a complementary pathway to cross-coupling reactions for molecular elaboration.

Computational and Theoretical Studies of 1 Bromo 5 Chloro 2 Fluoro 3 Methylbenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

A comparative DFT study on halosubstituted anilines, for instance, has shown that the type, number, and position of halogen substituents significantly affect the inversion barrier, geometrical properties, and vibrational frequencies of the molecules. rsc.orgresearchgate.net For 1-Bromo-5-chloro-2-fluoro-3-methylbenzene, DFT calculations could similarly elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of its most stable conformation. Commonly used functionals for such studies on halogenated benzenes include B3LYP and M06-2X, often paired with basis sets like 6-311+G(d,p) to accurately account for the electronic effects of the halogens. researchgate.netacs.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound would be critical in determining its reactivity.

HOMO (Highest Occupied Molecular Orbital): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The energy of the HOMO is a key indicator of the molecule's ionization potential. For this compound, the HOMO would likely be distributed across the benzene (B151609) ring and influenced by the electron-donating methyl group and the electron-withdrawing halogen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the innermost orbital without electrons and is associated with the molecule's ability to accept electrons, acting as an electrophile. The energy of the LUMO is related to the molecule's electron affinity. The presence of electronegative halogens would be expected to lower the LUMO energy of this compound, making it more susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for Polysubstituted Benzenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.24 | 1.15 | 10.39 |

| Toluene | -8.82 | 1.16 | 9.98 |

| Chlorobenzene (B131634) | -9.07 | 0.61 | 9.68 |

| Bromobenzene (B47551) | -9.03 | 0.58 | 9.61 |

| Fluorobenzene | -9.20 | 0.76 | 9.96 |

| This compound | Predicted: Lowered HOMO & LUMO vs. Toluene | Predicted: Lowered LUMO vs. Halobenzenes | Predicted: Relatively small gap |

Note: The data for known compounds is illustrative and taken from general computational chemistry databases. The predictions for the target compound are qualitative and based on the expected electronic effects of the substituents.

Electrostatic Potential (ESP) maps are visual representations of the charge distribution in a molecule. numberanalytics.comnumberanalytics.com They are invaluable for predicting how a molecule will interact with other charged or polar species. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack. numberanalytics.comnumberanalytics.com

For this compound, an ESP map would reveal the influence of the various substituents on the electron density of the aromatic ring. The electronegative halogen atoms (F, Cl, Br) would withdraw electron density, creating regions of positive potential, particularly at the carbon atoms to which they are attached (the ipso-carbons). walisongo.ac.id Conversely, the methyl group is weakly electron-donating, which would slightly increase the electron density at the ortho and para positions relative to the methyl group. These maps can be instrumental in predicting the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. digitellinc.comresearchgate.net

Quantum Chemical Calculations of Reaction Pathways and Transition States

This compound is a substrate that could potentially undergo several types of reactions, including Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

SNAr Reactions: In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The presence of multiple halogen substituents, which are electron-withdrawing, can activate the ring towards nucleophilic attack. walisongo.ac.idmdpi.com Quantum chemical calculations could be used to determine the energetic profiles for the substitution of each of the halogens (F, Cl, Br). This would involve locating the Meisenheimer complex (the intermediate in an SNAr reaction) and the corresponding transition states for its formation and decomposition. The calculations would likely show that the fluorine atom is the most susceptible to substitution in an SNAr reaction, a common trend for haloarenes. acs.org

Cross-Coupling Reactions: Cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orgacs.orgnih.gov In these reactions, a transition metal catalyst (typically palladium-based) facilitates the coupling of the aryl halide with a suitable partner. Computational studies can model the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), and reductive elimination. The energetic profile for the oxidative addition of the C-Br and C-Cl bonds to a palladium(0) catalyst could be calculated to predict which site is more reactive. Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions.

Computational modeling can serve as a powerful tool to probe reaction mechanisms in detail. For instance, in the context of SNAr reactions of this compound, calculations can help to:

Visualize the geometry of the transition states, providing insights into the stereoelectronic requirements of the reaction. acs.org

Analyze the charge distribution in the Meisenheimer intermediate to understand how the negative charge is stabilized by the substituents.

Evaluate the role of the solvent by using continuum solvation models (like PCM) or by including explicit solvent molecules in the calculation.

For cross-coupling reactions, computational modeling can be used to:

Investigate the effect of different ligands on the palladium catalyst on the reaction energetics.

Explore potential side reactions and byproducts.

Understand the regioselectivity of the reaction when multiple reactive sites are present.

Molecular Dynamics (MD) Simulations for Conformational Analysis (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.orgresearchgate.netkoreascience.kr While this compound is a relatively rigid molecule, MD simulations could still provide valuable information about its conformational preferences, particularly the rotation of the methyl group and any subtle out-of-plane vibrations of the substituents.

By simulating the molecule in a solvent box, MD can also provide insights into its solvation structure and how it interacts with surrounding solvent molecules. mdpi.comresearchgate.net This can be important for understanding its solubility and reactivity in different media. The combination of MD with methods like Principal Component Analysis (PCA) can help to identify the dominant modes of motion and conformational substates of the molecule. acs.org

Role of 1 Bromo 5 Chloro 2 Fluoro 3 Methylbenzene As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The differential reactivity of the carbon-halogen bonds in 1-Bromo-5-chloro-2-fluoro-3-methylbenzene is central to its utility. The carbon-bromine bond is typically the most reactive site for many cross-coupling reactions, followed by the carbon-chlorine bond, while the carbon-fluorine bond is generally the most inert. This reactivity hierarchy enables chemists to perform sequential and site-selective modifications, a crucial strategy in the synthesis of intricate organic molecules.

Building Block for Heterocyclic and Polycyclic Compounds

While specific industrial-scale syntheses of heterocycles and polycycles directly from this compound are not extensively detailed in publicly available literature, its structure is ideally suited for such applications through established synthetic methodologies. For instance, the bromine atom can readily participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, to form key carbon-carbon and carbon-nitrogen bonds that are foundational to many heterocyclic cores. wikipedia.orgorganic-chemistry.org

For example, a Suzuki coupling could be envisioned to introduce an aryl or vinyl group at the 1-position, which could then undergo intramolecular cyclization to form polycyclic systems. organic-chemistry.orglibretexts.org Similarly, a Buchwald-Hartwig amination could be employed to introduce an amino group, a key step in the synthesis of nitrogen-containing heterocycles like carbazoles or quinolines. chemicalbook.comchemspider.com The synthesis of dibenzofurans could be achieved through a domino intermolecular Sonogashira coupling followed by intramolecular cyclization. organic-chemistry.org The presence of the other halogen and methyl substituents on the ring allows for further functionalization to build up the complexity of the final molecule.

Application in the Synthesis of Advanced Intermediates for Specialty Chemicals

This compound is recognized as an important intermediate in the production of specialty chemicals, including those for the agrochemical and pharmaceutical industries. chemimpex.comgoogle.comgoogle.com Halogenated aromatic compounds are fundamental to the synthesis of a wide array of active ingredients. The specific substitution pattern of this molecule makes it a precursor for creating highly functionalized benzene (B151609) derivatives that are components of larger, biologically active compounds.

Patents for related compounds, such as 5-bromo-1,3-dichloro-2-fluoro-benzene, highlight their role as valuable intermediates in preparing compounds with pesticidal activity. google.com The carbon-bromine bond in these types of structures is often utilized for further functionalization to create diverse fluorine-containing products for these applications. google.com

Interactive Data Table: Potential Cross-Coupling Reactions

| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl compound |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., BINAP), Base | N-Aryl amine |

| Heck Coupling | Alkene | Pd catalyst, Base | Aryl-alkene |

Derivatization Strategies for Functional Group Diversification

The true synthetic power of this compound lies in the ability to selectively transform its halogen atoms into a wide variety of other functional groups.

Introduction of Carboxylic Acids, Amines, and Other Functionalities

The bromine atom is the most common site for initial derivatization. Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or a Grignard reagent like isopropylmagnesium chloride, can convert the C-Br bond into a highly reactive organometallic species. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with various electrophiles to introduce a range of functional groups.

Carboxylic Acids: Reaction of the lithiated or Grignard intermediate with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding benzoic acid derivative.

Amines: While direct amination is challenging, the Buchwald-Hartwig amination provides a powerful method for forming a carbon-nitrogen bond by reacting the bromo-compound with an amine in the presence of a palladium catalyst. chemspider.com

Other Functionalities: The organometallic intermediates can react with a host of other electrophiles. For example, reaction with dimethylformamide (DMF) can introduce a formyl group (-CHO), which can be further oxidized to a carboxylic acid or used in other transformations.

Research Data on Derivatization

| Starting Material | Reagent(s) | Resulting Functional Group | Reaction Type |

| Aryl Bromide | 1. n-BuLi or Mg, 2. CO₂ | Carboxylic Acid (-COOH) | Metal-Halogen Exchange / Carboxylation |

| Aryl Bromide | Amine, Pd catalyst, Ligand, Base | Secondary/Tertiary Amine | Buchwald-Hartwig Amination |

| Aryl Bromide | 1. n-BuLi or Mg, 2. DMF | Aldehyde (-CHO) | Metal-Halogen Exchange / Formylation |

Development of Libraries of Novel Polyhalogenated Aromatic Structures

This compound and similar polyhalogenated compounds are key starting materials for creating libraries of novel aromatic structures. The ability to selectively react one halogen over another allows for the systematic and combinatorial synthesis of a wide range of derivatives from a single precursor. For instance, a Suzuki coupling could be performed at the bromine position, followed by a different coupling reaction at the chlorine position under more forcing conditions. This stepwise approach is fundamental to generating chemical libraries for drug discovery and materials science, where subtle structural changes can lead to significant differences in biological activity or physical properties.

Environmental Fate and Degradation Mechanisms: an Academic Perspective

Photodegradation Pathways of Halogenated Aromatics under Environmental Conditions

Photodegradation, driven by solar radiation, is a crucial mechanism for the breakdown of many organic pollutants in the environment. nih.gov For halogenated aromatic compounds, this process typically involves the cleavage of the carbon-halogen bond, leading to less halogenated and often less toxic substances.

UV radiation provides the necessary energy to initiate the dehalogenation of aromatic compounds. The process can occur through several mechanisms, including homolytic cleavage of the carbon-halogen bond to form a phenyl radical and a halogen radical, or through photosensitized reactions. The efficiency of photodegradation is influenced by factors such as the wavelength of light, the presence of photosensitizers in the water, and the specific halogen atoms present on the aromatic ring. nih.gov

Studies on similar compounds, such as monohalogenated benzenes, show that the rate of sonolysis, a process with similarities to photolysis, is dependent on the initial concentration. nih.gov For polyhalogenated compounds, the C-Br bond is generally weaker and more susceptible to cleavage than the C-Cl bond, which in turn is more readily broken than the highly stable C-F bond. Therefore, it is anticipated that the photodegradation of 1-Bromo-5-chloro-2-fluoro-3-methylbenzene would proceed sequentially, starting with the removal of the bromine atom, followed by chlorine, and then fluorine. The absorption of UV light by the aromatic ring leads to an excited state, which can result in the cleavage of these bonds. For instance, research on α-substituted p-chlorotoluenes has demonstrated that UV irradiation can lead to reductive dechlorination. rsc.org

The stepwise dehalogenation of this compound under UV irradiation would be expected to produce a series of less halogenated intermediates. Based on the relative bond strengths, the initial products would likely be chlorofluoromethylbenzene isomers, followed by fluoromethylbenzene, and ultimately methylbenzene (toluene). Further degradation of the aromatic ring can also occur, leading to the formation of various phenolic compounds, quinones, alcohols, and aliphatic acids. nih.gov

For example, the photodegradation of other halogenated benzene (B151609) derivatives has been shown to produce a variety of intermediates. cdnsciencepub.com While specific studies on this compound are not prevalent, the degradation pathways of other brominated flame retardants suggest that nucleophilic reactions on the benzene ring are a primary degradation process. nih.gov

Table 1: Potential Photodegradation Intermediates of this compound

| Compound | Description |

| 5-Chloro-2-fluoro-3-methylbenzene | Expected initial product after debromination. |

| 1-Bromo-2-fluoro-3-methylbenzene | Possible product if dechlorination occurs first. |

| 2-Fluoro-3-methylbenzene | Product after removal of both bromine and chlorine. |

| Phenolic derivatives | Formed by the substitution of halogens with hydroxyl groups. |

| Ring-cleavage products | Aliphatic acids and smaller molecules resulting from the breakdown of the aromatic ring. |

Biotransformation and Biodegradation Studies by Microorganisms

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. nih.govmdpi.com The biodegradation of halogenated aromatics is a key environmental process that can lead to their complete mineralization. nih.govresearchgate.net This process is typically divided into upper, middle, and lower metabolic pathways, with the dehalogenation step being the most critical and often the most difficult part of the degradation. nih.govnih.govresearchgate.net

Bacteria have developed several enzymatic strategies to cleave the carbon-halogen bond. nih.govnih.gov These mechanisms are broadly categorized as:

Reductive Dehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom and is common in anaerobic environments. nih.govnih.gov Some bacteria can use halogenated compounds as electron acceptors in a process known as dehalorespiration. mdpi.com

Oxidative Dehalogenation: Catalyzed by mono- or dioxygenases, this mechanism incorporates one or two oxygen atoms into the aromatic ring, leading to the formation of a catecholic intermediate and the spontaneous elimination of the halogen. nih.govnih.gov This is a common initial step in the aerobic degradation of many aromatic compounds. nih.gov For example, the degradation of chlorobenzene (B131634) by certain Pseudomonas and Rhodococcus species proceeds via dioxygenation to form a substituted catechol. nih.govethz.chwikipedia.org

Hydrolytic Dehalogenation: This involves the replacement of a halogen with a hydroxyl group from water, catalyzed by halidohydrolases. nih.govnih.gov

Table 2: Major Enzymatic Dehalogenation Strategies

| Mechanism | Enzyme Type | Environmental Condition | Description |

| Reductive Dehalogenation | Reductive dehalogenases | Anaerobic | Halogen is replaced by a hydrogen atom. |

| Oxidative Dehalogenation | Monooxygenases, Dioxygenases | Aerobic | Hydroxylation of the ring leads to halogen removal. |

| Hydrolytic Dehalogenation | Halidohydrolases | Aerobic/Anaerobic | Halogen is replaced by a hydroxyl group from water. |

The biodegradation of this compound by microorganisms would likely begin with an attack on the aromatic ring by dioxygenase enzymes. This would lead to the formation of a dihydroxylated intermediate, followed by the elimination of the halogen atoms. The order of halogen removal would depend on the specific enzymes involved.

Following dehalogenation, the resulting substituted catechol would undergo ring cleavage, another enzymatic process. The ring can be cleaved either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic intermediates. researchgate.net These intermediates, such as succinate, pyruvate, and acetyl-CoA, can then enter the central metabolic pathways of the microorganism, such as the Krebs cycle, leading to their complete mineralization to carbon dioxide and water. nih.gov

While a specific pathway for this compound is not documented, the established pathways for compounds like chlorobenzene and 2,4-dichlorophenoxyacetic acid (2,4-D) provide a strong model for its likely metabolic fate. nih.govresearchgate.net The initial steps would involve dehalogenation to form a fluorinated methylcatechol, which would then be processed by the lower metabolic pathways.

Advanced Oxidation Processes (AOPs) for Mechanistic Remediation Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and soil. wikipedia.org They are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). nih.govwikipedia.org These radicals are powerful, non-selective oxidizing agents that can rapidly degrade a wide range of organic compounds, including halogenated aromatics. nih.govwikipedia.org

Common AOPs include ozonation (O₃), UV/H₂O₂, and Fenton processes (Fe²⁺/H₂O₂). wikipedia.orgmdpi.com The hydroxyl radicals generated by these methods can attack the aromatic ring of this compound, initiating a series of oxidation reactions. This leads to the cleavage of the aromatic ring and the eventual mineralization of the compound into carbon dioxide, water, and inorganic halide ions (Br⁻, Cl⁻, F⁻). wikipedia.org

AOPs are considered an effective technology for the remediation of sites contaminated with persistent organic pollutants. researchgate.net The effectiveness of AOPs for the degradation of aromatic hydrocarbons depends on factors such as the number of aromatic rings and the nature of the substituents. nih.gov The formation of potentially toxic byproducts can be a challenge, but optimizing the process conditions can minimize their formation and lead to complete mineralization. nih.gov

Compound Index

Concluding Remarks and Future Research Directions

Summary of Key Academic Findings Related to 1-Bromo-5-chloro-2-fluoro-3-methylbenzene

Academic research specifically focused on this compound is not extensively documented in publicly available literature. The compound is primarily listed in chemical supplier catalogs, and its scientific exploration appears to be in a nascent stage. chemicalbook.combldpharm.comachemblock.com However, based on its structure as a polyhalogenated and alkyl-substituted benzene (B151609), several key characteristics and areas of potential academic interest can be inferred.

The compound's reactivity is expected to be complex, influenced by the interplay of its various substituents. The presence of three different halogens (bromine, chlorine, and fluorine) and a methyl group on the benzene ring suggests that it could be a versatile intermediate in organic synthesis. The positions of these substituents will dictate the regioselectivity of further reactions. For instance, the bromine atom could be a site for metal-halogen exchange or cross-coupling reactions, while the other positions on the ring could be activated or deactivated towards electrophilic or nucleophilic attack depending on the combined electronic effects of the substituents.

While detailed experimental data is scarce, the compound's physical and chemical properties can be predicted based on related structures. nih.govuni.lu It is expected to be a nonpolar organic compound with a relatively high boiling point due to its molecular weight. Its solubility is likely to be higher in organic solvents than in water. Spectroscopic analysis, such as NMR and mass spectrometry, would be crucial for its definitive characterization, and some suppliers offer access to such data. bldpharm.com

Emerging Challenges in Polyhalogenated Aromatic Chemistry and Synthesis

The synthesis of polyhalogenated aromatic compounds like this compound is fraught with challenges, primarily centered around achieving high regioselectivity. The introduction of multiple, different halogen atoms at specific positions on an aromatic ring often leads to the formation of isomeric mixtures, which can be difficult and costly to separate. google.com

A significant hurdle is the control of electrophilic halogenation. While methods for preparing aryl chlorides and bromides via electrophilic substitution are well-established, the directing effects of existing substituents can lead to a lack of specificity. ncert.nic.indrishtiias.com For instance, the synthesis of a specific isomer of a polyhalogenated benzene might require a multi-step process involving protecting groups or the use of specialized and often expensive reagents.

Another challenge lies in the selective functionalization of C-H bonds in the presence of multiple C-halogen bonds. The development of catalysts that can selectively activate a specific C-H bond without reacting with the more labile C-halogen bonds is an active area of research. Furthermore, the synthesis of fluorinated aromatic compounds often requires special techniques due to the high reactivity of fluorine. ncert.nic.in

The generation and subsequent reaction of aryne intermediates from dihaloarenes is a powerful synthetic tool, but controlling the regioselectivity of the subsequent trapping reaction remains a challenge, especially with unsymmetrically substituted precursors. stackexchange.com

Future Avenues for Synthetic Innovation and Mechanistic Elucidation

Future research in the synthesis of polyhalogenated aromatic compounds will likely focus on the development of more efficient and selective synthetic methodologies. This includes the design of novel catalysts for regioselective halogenation and cross-coupling reactions. The use of flow chemistry could offer better control over reaction conditions, potentially leading to higher yields and selectivities in halogenation reactions.

There is also a need for a deeper mechanistic understanding of the reactions involving polyhalogenated aromatics. Computational chemistry and in-situ spectroscopic techniques could be employed to study reaction intermediates and transition states, providing valuable insights for the optimization of existing synthetic methods and the development of new ones. For example, a better understanding of the factors governing the formation and reactivity of benzyne (B1209423) intermediates could lead to more predictable and higher-yielding reactions. stackexchange.com

The development of novel "halogen-dance" reactions, where a halogen atom migrates to a different position on the aromatic ring under specific conditions, could also open up new synthetic pathways to previously inaccessible isomers. Furthermore, the exploration of enzymatic catalysis for the selective halogenation of aromatic compounds is a promising green chemistry approach that could overcome some of the limitations of traditional chemical methods.

Potential for Novel Applications of Multi-Substituted Benzene Derivatives in Materials Science

Multi-substituted benzene derivatives, particularly those containing halogens, are promising building blocks for a wide range of advanced materials. The introduction of halogens can significantly alter the electronic and physical properties of the parent aromatic compound, leading to novel applications.

In the field of organic electronics, polyhalogenated aromatic compounds are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The high electron affinity of halogenated benzenes can be exploited to create n-type organic semiconductors, which are essential components of many organic electronic devices.

Furthermore, the presence of C-F bonds can enhance the thermal and oxidative stability of organic materials, making fluorinated aromatic compounds particularly attractive for applications requiring high durability. Some fully fluorinated compounds have even been considered as potential blood substitutes in surgery due to their high oxygen-carrying capacity and chemical inertness. ncert.nic.in

The unique substitution pattern of compounds like this compound could also lead to the development of novel liquid crystals, flame retardants, and specialized polymers with tailored properties. The bromine atom provides a convenient handle for further functionalization, allowing for the incorporation of these molecules into larger macromolecular structures.

Q & A

Q. How can the synthesis of 1-Bromo-5-chloro-2-fluoro-3-methylbenzene be optimized for improved yield and purity?

Methodological Answer:

- Halogenation Sequence: Prioritize bromination before chlorination/fluorination to minimize steric hindrance. Bromine’s larger atomic radius can dominate regioselectivity, reducing side products .

- Temperature Control: Maintain reaction temperatures below 40°C during fluorination to avoid decomposition of sensitive intermediates (e.g., diazonium salts) .

- Purification: Use silica gel chromatography with hexane:ethyl acetate (9:1) to separate regioisomers, leveraging polarity differences from halogen positions .

Q. What spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

- Multinuclear NMR:

- Mass Spectrometry (HRMS): Look for molecular ion clusters at m/z 223.47 (C₇H₅BrClF⁺) with isotopic peaks matching Br (1:1 ratio) and Cl (3:1 ratio) .

Q. How to mitigate impurities from regioisomers during synthesis?

Methodological Answer:

- Crystallization: Use ethanol at -20°C to isolate the target compound, exploiting differences in solubility between isomers (e.g., 1-Bromo-3-chloro-5-fluorobenzene has 20% lower solubility in ethanol) .

- Analytical Cross-Check: Compare retention times via GC-MS with authenticated standards from PubChem or Kanto Reagents .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity for Suzuki-Miyaura cross-coupling?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh₃)₄ vs. XPhos-Pd-G3. The bulky 3-methyl group may require electron-rich catalysts to overcome steric hindrance .

- Solvent Effects: Compare DME (polar aprotic) vs. toluene (non-polar). Polar solvents enhance oxidative addition but may deactivate Pd in halogen-rich environments .

- Example Protocol:

- 1 mmol substrate, 5 mol% XPhos-Pd-G3, 2 eq K₂CO₃ in DME:H₂O (4:1), 80°C, 12h. Monitor conversion via ¹H NMR .

Q. What computational methods predict regioselectivity in nucleophilic aromatic substitution?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states. The methyl group at position 3 increases electron density at C-5, favoring attack at C-1 (lowest ΔG‡) .

- Hammett Parameters: σₚ values for Br (-0.26), Cl (+0.23), and F (+0.43) predict meta-directing effects, validated by experimental yields .

Q. How to address discrepancies in reported melting points across studies?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Confirm purity by observing a single decomposition event. Impurities (e.g., 1-Bromo-4-chloro-2-fluorobenzene) lower melting points by 10–15°C .

- Interlaboratory Calibration: Use NIST-traceable standards for DSC. Reported mp ranges (45–50°C) may reflect polymorphic forms; anneal samples at 60°C for 1h to ensure consistency .

Data Contradiction Analysis

Q. Why do Suzuki coupling yields vary between 30% and 80% in literature?

Root Cause:

- Regioisomer Contamination: Isomers like 1-Bromo-3-chloro-5-fluorobenzene (CAS 1996-29-8) are common by-products. GC-MS with a DB-5 column (30m, 0.25mm ID) can resolve these .

- Solution: Pre-purify via preparative HPLC (C18 column, MeCN:H₂O 70:30) before coupling .

Comparative Properties of Halogenated Isomers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.